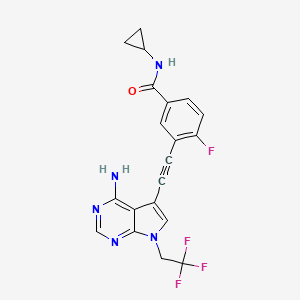![molecular formula C21H18ClN7O3 B10836080 Pyrrolo[2,3-d]pyrimidine derivative 26](/img/structure/B10836080.png)
Pyrrolo[2,3-d]pyrimidine derivative 26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 26 is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its structural similarity to purine, a fundamental component of nucleic acids. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivative 26 typically involves multi-step reactions. One common method includes the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach. The reaction conditions often involve the use of catalysts such as copper chloride and reagents like 6-methylpicolinic acid .
Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs large-scale microwave reactors to ensure uniform heating and efficient reaction rates. The use of continuous flow reactors is also common, allowing for the synthesis of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivative 26 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as sodium hypochlorite and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like iodine and alkyl halides.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, TEMPO, and sodium chlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Iodine, alkyl halides, and copper catalysts.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 26 involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of signal transduction pathways that are crucial for cell proliferation and survival . This inhibition results in the induction of apoptosis and cell cycle arrest, making it an effective anticancer agent.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivative 26 is unique due to its specific substitution pattern, which enhances its biological activity compared to other similar compounds. Some related compounds include:
Tubercidin: A natural product with a pyrrolo[2,3-d]pyrimidine scaffold known for its antibiotic properties.
Toyocamycin: Another natural product with anticancer activity.
Sangivamycin: Exhibits antiviral and anticancer properties.
The unique substitutions in this compound, such as the trichloromethyl group, contribute to its enhanced potency and selectivity as a therapeutic agent.
Properties
Molecular Formula |
C21H18ClN7O3 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
4-amino-N-(5-chloro-1,3-benzoxazol-2-yl)-7-(1-prop-2-enoylpyrrolidin-3-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H18ClN7O3/c1-2-16(30)28-6-5-12(8-28)29-9-13(17-18(23)24-10-25-19(17)29)20(31)27-21-26-14-7-11(22)3-4-15(14)32-21/h2-4,7,9-10,12H,1,5-6,8H2,(H2,23,24,25)(H,26,27,31) |
InChI Key |
HDJGAVFAWSMJSN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C(=O)NC4=NC5=C(O4)C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



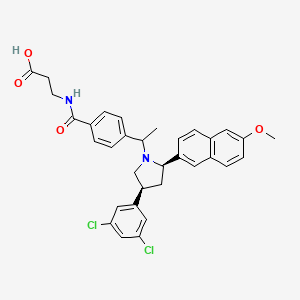
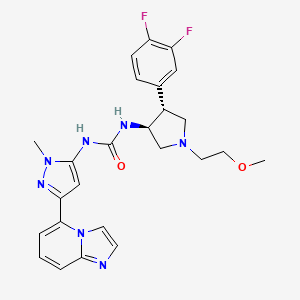
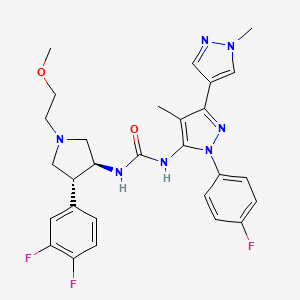
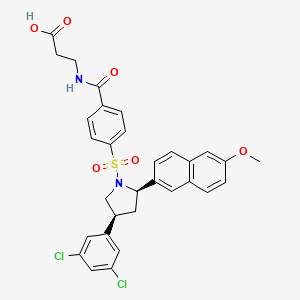
![4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10836039.png)
![6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10836042.png)
![1-[4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836051.png)
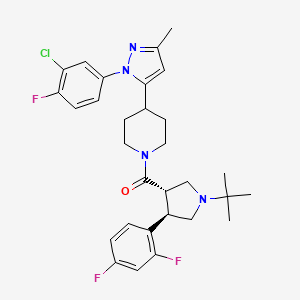
![Pyrrolo[2,3-d]pyrimidine derivative 10](/img/structure/B10836063.png)
![Pyrrolo[2,3-d]pyrimidine derivative 12](/img/structure/B10836084.png)
![Pyrrolo[2,3-b]pyridine derivative 4](/img/structure/B10836085.png)
![Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)
